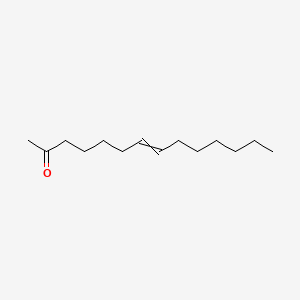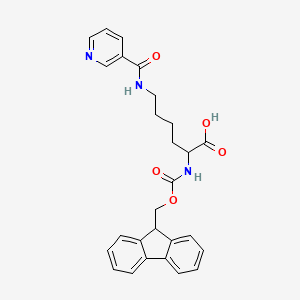
Dicarbonylacetylacetonato iridium(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbonylacetylacetonato iridium(I): is an organometallic compound with the formula C₇H₇IrO₄ . This compound features a central iridium atom coordinated by two carbonyl (CO) ligands and an acetylacetonate (acac) ligand. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dicarbonylacetylacetonato iridium(I) can be synthesized through the reaction of iridium trichloride with acetylacetone in the presence of carbon monoxide. The reaction typically occurs under mild conditions, with the iridium trichloride being reduced by carbon monoxide to form the desired product .
Industrial Production Methods: In industrial settings, the production of dicarbonylacetylacetonato iridium(I) often involves the use of metallorganic chemical vapor deposition (MOCVD) techniques. This method allows for the deposition of thin iridium films, which are then processed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dicarbonylacetylacetonato iridium(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium species.
Substitution: The carbonyl and acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using phosphine ligands or other donor molecules.
Major Products Formed:
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium species.
Substitution: New iridium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Dicarbonylacetylacetonato iridium(I) is used as a precursor in the synthesis of various iridium complexes. It is also employed in catalysis, particularly in hydrogenation and hydroformylation reactions .
Biology: In biological research, this compound is used to study the interactions of iridium complexes with biomolecules.
Medicine: Dicarbonylacetylacetonato iridium(I) is being investigated for its potential use in cancer therapy. Iridium complexes have shown promise as anticancer agents due to their ability to interact with DNA and induce cell death .
Industry: In the industrial sector, this compound is used in the production of iridium-based materials, such as thin films and coatings. It is also employed in the manufacture of electronic components and sensors .
Mécanisme D'action
The mechanism of action of dicarbonylacetylacetonato iridium(I) involves its ability to coordinate with various ligands and undergo redox reactions. The central iridium atom can interact with molecular targets, such as DNA or proteins, leading to changes in their structure and function. These interactions are mediated by the compound’s ability to form stable coordination complexes with the target molecules .
Comparaison Avec Des Composés Similaires
Dicarbonylacetylacetonato rhodium(I): Similar to dicarbonylacetylacetonato iridium(I), this compound features a central rhodium atom coordinated by two carbonyl ligands and an acetylacetonate ligand.
Iridium tris-acetylacetonate: This compound contains three acetylacetonate ligands coordinated to the iridium atom, differing from dicarbonylacetylacetonato iridium(I) in its ligand composition.
Tetrakisiridium dodecacarbonyl: This compound features multiple iridium atoms coordinated by carbonyl ligands, making it structurally distinct from dicarbonylacetylacetonato iridium(I).
Uniqueness: Dicarbonylacetylacetonato iridium(I) is unique due to its specific coordination environment, which imparts distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H8IrO4 |
|---|---|
Poids moléculaire |
348.35 g/mol |
Nom IUPAC |
carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;; |
Clé InChI |
NMFBREHTKYXYKM-FGSKAQBVSA-N |
SMILES isomérique |
C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] |
SMILES canonique |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B13399824.png)

![(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B13399841.png)



![1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)

![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)
![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13399881.png)


![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)

